5-Formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
5-Formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a formyl group, a trifluoromethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate thioamides with α-halo carbonyl compounds under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5-Carboxy-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid.
Reduction: 5-Hydroxymethyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The formyl and carboxylic acid groups can form hydrogen bonds with target proteins, potentially inhibiting their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Formyl-2-methyl-1,3-thiazole-4-carboxylic acid
- 5-Formyl-2-ethyl-1,3-thiazole-4-carboxylic acid
- 5-Formyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid
Uniqueness
5-Formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more lipophilic and potentially more bioactive compared to its non-fluorinated analogs. The combination of the formyl, trifluoromethyl, and carboxylic acid groups also provides a versatile platform for further chemical modifications.
Properties
IUPAC Name |
5-formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3NO3S/c7-6(8,9)5-10-3(4(12)13)2(1-11)14-5/h1H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODCJMJXDADQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(N=C(S1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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